

3,3-bis(2-hydroxyethyl)urea molecular structure

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Compound of Interest

Compound Name: 3,3-bis(2-hydroxyethyl)urea

CAS No.: 23270-55-5

Cat. No.: B1329720

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Technical Monograph: Structural Dynamics and Functional Applications of **3,3-Bis(2-hydroxyethyl)urea**

Abstract

This technical guide provides a comprehensive structural and functional analysis of **3,3-bis(2-hydroxyethyl)urea** (CAS: 23270-55-5), also known as 1,1-bis(2-hydroxyethyl)urea.^{[1][2][3]} Distinct from its symmetric isomer (

-bis), this unsymmetrical carbamide derivative exhibits unique hydrotropic and chaotropic properties critical for pharmaceutical formulation and drug delivery systems.^{[1][2]} This monograph details its molecular architecture, synthesis pathways, impurity profiling, and specific utility as a solubility enhancer for Class II/IV APIs.^{[1][3]}

Molecular Architecture & Physicochemical Properties

Structural Isomerism and Nomenclature

Precise nomenclature is paramount in urea chemistry to avoid costly formulation errors.^{[1][2][3]} The compound **3,3-bis(2-hydroxyethyl)urea** refers to the unsymmetrical isomer where both

hydroxyethyl groups are attached to a single nitrogen atom.[\[1\]\[2\]\[3\]](#)

- IUPAC Name: 1,1-Bis(2-hydroxyethyl)urea[\[1\]\[2\]\[3\]](#)

- Common Synonym:

-Bis(2-hydroxyethyl)urea[\[1\]\[2\]\[3\]\[4\]\[5\]\[6\]\[7\]](#)

- CAS Number: 23270-55-5[\[1\]\[2\]\[3\]](#)

- Molecular Formula:

[\[1\]\[2\]\[3\]\[5\]\[7\]\[8\]](#)

- Molecular Weight: 148.16 g/mol [\[1\]\[2\]\[3\]\[5\]\[7\]\[8\]](#)

Distinction from Symmetric Isomer:

- Target (Unsymmetrical):

(High polarity, asymmetric H-bond donor/acceptor profile).[\[1\]\[2\]\[3\]](#)

- Analog (Symmetrical):

(CAS 15438-70-7, crystalline solid, higher lattice energy).[\[1\]\[2\]\[3\]](#)

Physicochemical Profile

Property	Value / Characteristic	Relevance to Formulation
Physical State	Viscous Liquid / Low-melting Solid	Processability in liquid dosage forms.[1][2][3]
LogP (Predicted)	-2.27	Highly hydrophilic; excellent aqueous solubility.[1][2][3]
H-Bond Donors	4 (2 from , 2 from)	Critical for hydrotropic solubilization mechanisms.[1][2][3]
H-Bond Acceptors	3 (1 Carbonyl, 2 Hydroxyl oxygens)	Facilitates interaction with cationic APIs.[1][2][3]
pKa	~13.0 (Amide-like)	Stable across physiological pH ranges (4.0–8.0).[1][2][3]

Synthesis & Reaction Dynamics

The synthesis of **3,3-bis(2-hydroxyethyl)urea** is thermodynamically driven by the nucleophilic attack of a secondary amine (diethanolamine) on a carbamoyl electrophile.[1][2][3] Unlike the symmetric isomer which requires monoethanolamine, the steric bulk of the diethanolamine requires specific thermal control to prevent polymerization.[1][3]

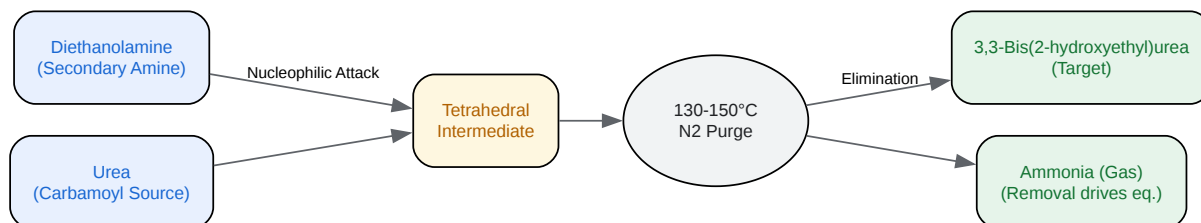
Core Synthesis Pathway (Diethanolamine Route)

The most robust laboratory synthesis involves the reaction of Diethanolamine (DEA) with Urea or Potassium Cyanate.[1][2][3] The urea route is preferred for green chemistry applications due to ammonia evolution as the only byproduct.[1][2][3]

Reaction Stoichiometry:

[1][2][3]

Pathway Visualization



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Figure 1: Thermolytic synthesis pathway via transamidation.[1][2][3] Continuous removal of ammonia shifts equilibrium toward the target unsymmetrical urea.[1][3]

Functional Applications: Hydrotropy & Permeation

In drug development, **3,3-bis(2-hydroxyethyl)urea** serves as a functional excipient.[1][2][3] Its primary utility lies in its ability to disrupt the lattice energy of poorly soluble drugs (hydrotropy) without the toxicity associated with traditional surfactants like SLS.[1][2][3]

Mechanism of Action: The "Water-Structure Breaker"

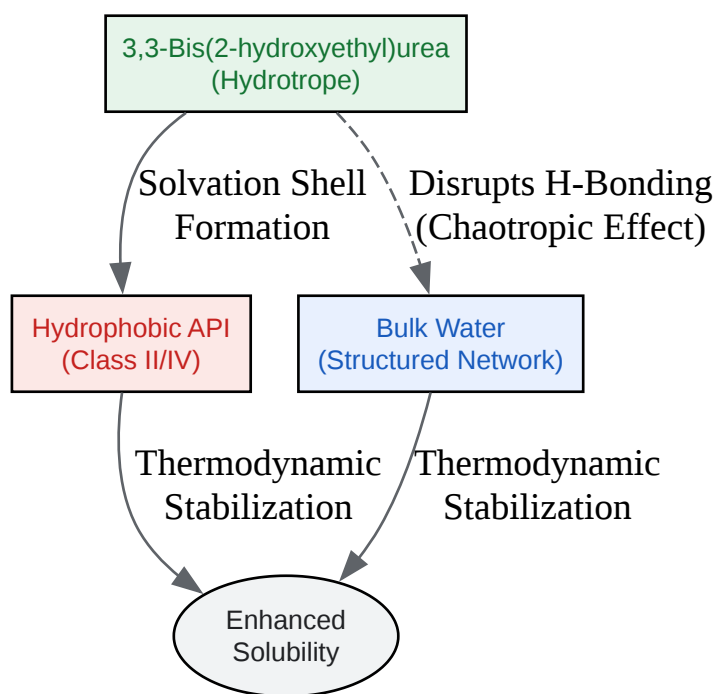
The unsymmetrical structure creates a localized region of high electron density (hydroxyls) and a donor-rich region (primary amide).[1][2][3] This amphiphilic-like (but non-micellar) structure allows it to:

- Disrupt Water Networks: Interfere with water-water H-bonding, increasing the solubility of hydrophobic drugs.[1][2][3]
- Complexation: Form weak

-

or H-bond complexes with API aromatic rings.

Interaction Diagram



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Figure 2: Hydrotropic mechanism.[1][2][3] The urea derivative acts as a bridge, reducing the interfacial tension between the hydrophobic API and the aqueous bulk.[3]

Experimental Protocols

Synthesis Protocol (Laboratory Scale)

Self-Validating Step: Monitor ammonia evolution using damp pH paper at the vent; reaction completion correlates with cessation of basic gas evolution.[1][2][3]

- Charge: In a 250 mL 3-neck round bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge Diethanolamine (105.14 g, 1.0 mol) and Urea (60.06 g, 1.0 mol).
- Inertion: Purge the system with nitrogen for 15 minutes to prevent oxidative degradation of the amine.
- Reaction: Heat the mixture to 135°C. The mixture will melt and become homogeneous.[1][2][3]

- Evolution: Maintain 135-145°C for 4-6 hours. Ammonia gas will evolve vigorously.[\[1\]](#)[\[2\]](#)[\[3\]](#)
Use a dilute HCl scrubber trap.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Endpoint: Reaction is complete when weight loss equals theoretical ammonia loss (~17 g) or via TLC/HPLC monitoring.
- Purification: The crude product is often a viscous oil.[\[1\]](#)[\[2\]](#)[\[3\]](#) Impurities (unreacted urea) can be precipitated by cooling or removed via short-path distillation if thermal stability permits.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Analytical Characterization (HPLC)

To distinguish the 3,3-isomer from the 1,3-isomer impurity:

- Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Amide column (e.g., Waters XBridge Amide, 3.5 μ m).
- Mobile Phase: Acetonitrile:Water (90:10 v/v) with 10mM Ammonium Formate.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Detection: Refractive Index (RI) or ELSD (UV absorption is weak due to lack of chromophores).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Differentiation: The unsymmetrical 3,3-isomer typically elutes after the symmetric isomer due to higher interaction with the polar stationary phase (two hydroxyls on one side create a stronger local dipole).[\[1\]](#)[\[2\]](#)[\[3\]](#)

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